4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate
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Overview
Description
4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a propyl group and a carboxylate ester group The phenyl ring is substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-(Methoxymethyl)phenol with 4-propylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-(Formylmethyl)phenyl 4-propylcyclohexane-1-carboxylate.
Reduction: Formation of 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-methanol.
Substitution: Formation of 4-(Methoxymethyl)-2-nitrophenyl 4-propylcyclohexane-1-carboxylate.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol and carboxylic acid, which may interact with enzymes or receptors in biological systems. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)phenyl 4-butylcyclohexane-1-carboxylate
- 4-(Methoxymethyl)phenyl 4-ethylcyclohexane-1-carboxylate
- 4-(Methoxymethyl)phenyl 4-methylcyclohexane-1-carboxylate
Uniqueness
4-(Methoxymethyl)phenyl 4-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
83811-46-5 |
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Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[4-(methoxymethyl)phenyl] 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26O3/c1-3-4-14-5-9-16(10-6-14)18(19)21-17-11-7-15(8-12-17)13-20-2/h7-8,11-12,14,16H,3-6,9-10,13H2,1-2H3 |
InChI Key |
GIFQNGLJWMEEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)COC |
Origin of Product |
United States |
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